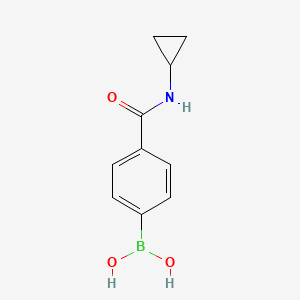

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRPDYXXIVYAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378406 | |

| Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515140-26-8 | |

| Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyclopropylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: Properties, Reactivity, and Applications

Introduction

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized bifunctional organic compound featuring both a boronic acid moiety and a cyclopropylamide group. This structure positions it as a highly valuable and versatile building block, particularly within the fields of medicinal chemistry and advanced materials science. The boronic acid group is a cornerstone of modern synthetic chemistry, most renowned for its critical role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1]

The presence of the N-cyclopropylcarboxamide functionality adds another layer of utility, offering a site for hydrogen bonding interactions and a rigid, three-dimensional cyclopropyl group that is a favored motif in contemporary drug design for its ability to improve metabolic stability and binding affinity. This guide provides an in-depth technical overview of the compound's chemical properties, core reactivity, applications in synthesis, and safety protocols, tailored for researchers, chemists, and drug development professionals.

Part 1: Physicochemical and Structural Characteristics

The fundamental properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid are critical for its handling, reaction setup, and integration into synthetic workflows. These characteristics are summarized below.

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 860173-33-7 | [2] |

| IUPAC Name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | [3] |

| Synonyms | 4-[(Cyclopropylamino)carbonyl]phenylboronic acid | |

| Molecular Formula | C₁₀H₁₂BNO₃ | [2][3] |

| Molecular Weight | 205.02 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Purity | Typically ≥97% | |

| Melting Point | Data not publicly available. For reference, analogous compounds 4-(Methylcarbamoyl)phenylboronic acid and 4-(Diethylcarbamoyl)phenylboronic acid have melting points of 168 °C and 142 °C, respectively. | [5][6] |

Structural & Computational Identifiers

| Identifier | Value | Source(s) |

| SMILES | B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | [3] |

| InChI | InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) | [3] |

| InChIKey | WCRPDYXXIVYAAJ-UHFFFAOYSA-N | [3] |

Part 2: Synthesis, Stability, and Storage

Plausible Synthetic Route

While specific manufacturing protocols are often proprietary, a chemically sound and widely practiced method for synthesizing aryl boronic acids involves the borylation of an organometallic intermediate. The most common approach utilizes the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.

A plausible synthesis for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid would start from 4-bromo-N-cyclopropylbenzamide. This precursor would first be converted to its Grignard reagent via reaction with magnesium metal. This organometallic species is then reacted at low temperature with a borate ester, such as trimethyl borate, to form a boronate ester intermediate. Subsequent hydrolysis under acidic conditions yields the final boronic acid product.[7]

Stability and Storage

Like many boronic acids, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid requires specific storage conditions to maintain its integrity.

-

Dehydration: Boronic acids have a tendency to undergo reversible dehydration, especially upon heating, to form cyclic anhydride trimers known as boroxines. The presence of boroxine can impact reaction stoichiometry and efficiency.[8]

-

Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2][4] Protecting it from moisture and air is crucial for preserving its purity and reactivity.

Part 3: Core Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in research and development is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful method for constructing biaryl or aryl-vinyl structures, which are common cores in many pharmaceutical agents.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to an organic halide (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the cyclopropylcarbamoyl)phenyl moiety) to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[10]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize N-cyclopropyl-4'-(substituted)-[1,1'-biphenyl]-4-carboxamide.

Materials:

-

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

Tricyclohexylphosphine (PCy₃) or other suitable ligand (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst/Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand. Add a small amount of anhydrous dioxane to dissolve them and add this solution to the main reaction flask via syringe.

-

Expert Insight: Pre-mixing the catalyst and ligand can sometimes improve performance. Using bulky, electron-rich phosphine ligands like PCy₃ often accelerates the oxidative addition step, especially with less reactive aryl chlorides.[7]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction flask via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (dioxane:water). The total concentration is typically 0.1-0.5 M with respect to the limiting reagent.

-

Causality Note: The addition of water is known to accelerate the reaction, likely by aiding in the dissolution of the base and facilitating the transmetalation step.[7]

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100°C. Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biphenyl product.

Part 4: Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged since the approval of the proteasome inhibitor Bortezomib (Velcade®).[1] Boronic acids are unique in their ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibition where they can interact with serine, threonine, or catalytic water molecules in an active site.[1][11]

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid serves as an important scaffold that combines this reactive "warhead" with drug-like structural motifs.

-

Pharmacophore Component: The (cyclopropylcarbamoyl)phenyl group can act as a key pharmacophore, participating in hydrogen bonding via the amide N-H and C=O groups, and making hydrophobic or van der Waals contacts through the aromatic and cyclopropyl rings.

-

Vector for Synthesis: It provides a robust and reliable handle for introducing this entire pharmacophore into a more complex molecule using the Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Part 5: Safety and Handling

As a laboratory chemical, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.

Hazard Identification

| Hazard | GHS Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] | |

| Signal Word | Warning | [4] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4] |

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient pathway for constructing complex molecular architectures. The combination of the pharmacologically relevant cyclopropylamide moiety with the versatile boronic acid group makes it a prime candidate for use in the synthesis of next-generation therapeutics. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for any scientist looking to leverage its full potential in their research endeavors.

References

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115487. [Link]

-

Ghale, G., and Kumar, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7569. [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs | Request PDF. [Link]

-

da Silva, E. T., Alves, M., de Freitas, R. P., & de Castro, P. P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (2009). Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. [Link]

-

Dominiak, P. M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses Procedure. Organic Syntheses, 86, 292. [Link]

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Li, A. Y., & El-Kattan, Y. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(8), 1597-1600. [Link]

-

YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 860173-33-7|(4-(Cyclopropylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. audreyli.com [audreyli.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid CAS number 860173-33-7

An In-depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CAS 860173-33-7)

Introduction: A Versatile Building Block in Modern Synthesis

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in the fields of medicinal chemistry and organic synthesis. Its structure uniquely combines three key chemical motifs: a phenylboronic acid, a central amide linkage, and a terminal cyclopropyl group. This combination makes it a powerful building block for introducing a cyclopropylcarbamoylphenyl moiety into more complex molecular architectures.

Its primary utility lies in its function as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] The stability, relative ease of handling, and specific reactivity of this compound allow for the efficient synthesis of novel compounds, particularly in the development of new pharmaceutical agents.[2][3] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is critical for its effective use in synthesis. The molecule's identity is confirmed by its CAS number, 860173-33-7.[4] Its structure features a boronic acid group (-B(OH)₂) and a cyclopropyl-substituted amide group at the para position of a benzene ring.

| Property | Value | Source |

| CAS Number | 860173-33-7 | [4] |

| Molecular Formula | C₁₀H₁₂BNO₃ | [5][] |

| Molecular Weight | 205.02 g/mol | [5][] |

| IUPAC Name | [4-(cyclopropylcarbamoyl)phenyl]boronic acid | [5] |

| Physical Form | Solid | [4][7] |

| Purity | Typically ≥97% | [4][7] |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | [5][] |

| InChI Key | WCRPDYXXIVYAAJ-UHFFFAOYSA-N | [4][5] |

These identifiers are crucial for unambiguous documentation and database searching. The solid form and relatively high purity available from commercial suppliers facilitate its direct use in reactions with consistent results.

Synthesis Pathway: From Halide to Boronic Acid Precursor

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is typically used in its final form, but understanding its synthesis provides insight into potential impurities and the stability of its precursors. The most common and industrially scalable approach involves the synthesis of its pinacol ester derivative, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, via a palladium-catalyzed Miyaura borylation reaction.[8][9] The pinacol ester serves as a more stable, crystalline, and easily purified intermediate that can be readily converted to the final boronic acid.

The general workflow involves coupling a starting aryl halide (e.g., 4-bromo-N-cyclopropylbenzamide) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

- 5. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

- 8. N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid molecular weight

An In-depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid for Advanced Drug Discovery

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized bifunctional reagent that has emerged as a valuable building block in modern medicinal chemistry. Its unique structure, combining a reactive boronic acid moiety with a cyclopropylamide group, offers a sophisticated tool for drug development professionals aiming to create novel therapeutics with optimized properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic pathway, and its critical applications in pharmaceutical research. We delve into the rationale behind its use in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, and offer insights into its analytical characterization and handling. This document serves as a technical resource for researchers and scientists leveraging advanced chemical tools to address complex therapeutic challenges.

The Strategic Importance of Arylboronic Acids in Modern Drug Synthesis

The ascent of boronic acids as indispensable tools in pharmaceutical discovery is a direct result of their versatility and reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules that form the core of many drug candidates.[1][2] The boronic acid functional group (–B(OH)₂) provides a stable, yet sufficiently reactive, handle for coupling with various organic halides or triflates.

The significance of this chemical class is underscored by the number of FDA-approved drugs that incorporate a boron atom, such as the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[2][3][4] These successes have demystified early concerns about boron toxicity and have spurred medicinal chemists to increasingly incorporate boronic acids to enhance potency, modulate pharmacokinetics, and explore novel binding interactions.[2][4] (4-(Cyclopropylcarbamoyl)phenyl)boronic acid belongs to this elite class of reagents, offering specific advantages through its secondary functional group.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and research. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

Molecular Structure

Caption: 2D structure of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BNO₃ | [5][6] |

| Molecular Weight | 205.02 g/mol | [5][6] |

| CAS Number | 860173-37-7 | [6] |

| IUPAC Name | [4-(cyclopropylcarbamoyl)phenyl]boronic acid | [5] |

| Synonyms | 4-[(cyclopropylamino)carbonyl]phenylboronic acid | |

| Appearance | Solid | |

| Purity | ≥97% | |

| SMILES | B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | [5][6] |

| InChIKey | WCRPDYXXIVYAAJ-UHFFFAOYSA-N | [5] |

Synthesis and Purification Protocol

The synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is typically achieved through the amidation of a suitable carboxylic acid-functionalized phenylboronic acid precursor. This approach ensures high yields and purity, which are critical for subsequent applications in drug synthesis.

Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Carboxyphenylboronic acid (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottomed flask under an inert nitrogen atmosphere, add 4-Carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the suspension at room temperature until the solids dissolve.

-

Activation: Cool the solution to 0°C using an ice bath. Add EDCI (1.2 eq) portion-wise, maintaining the internal temperature below 5°C. Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Amide Formation: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture. Allow the flask to warm slowly to room temperature and stir for 12-18 hours.

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hot ethyl acetate/hexanes solvent system. Filter the resulting crystals and dry them under high vacuum.[7]

Causality and Self-Validation:

-

Why EDCI/HOBt? This combination is a standard, highly efficient peptide coupling system that minimizes side reactions. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable active ester, preventing racemization (if applicable) and improving the yield of the desired amide.

-

Why an inert atmosphere? While not strictly required for the coupling itself, it is good practice when handling boronic acids, which can be susceptible to degradation, and ensures the integrity of the anhydrous solvent.

-

Why an aqueous workup? The series of washes is a self-validating purification step. The acid wash removes unreacted amine and basic byproducts. The base wash removes unreacted carboxylic acid and HOBt. This ensures the crude product is significantly enriched before the final recrystallization step.

Applications in Medicinal Chemistry

The primary application of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

Caption: Use of the title compound in a Suzuki-Miyaura cross-coupling reaction.

This reagent allows for the strategic introduction of the cyclopropylcarbamoylphenyl moiety into a target molecule. This is particularly valuable for several reasons:

-

Vectorial Growth: It enables the extension of a molecular scaffold in a defined direction, which is crucial for probing the binding pockets of enzymes or receptors.

-

Modulation of Physicochemical Properties: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopropyl group is a non-polar, rigid motif that can improve metabolic stability and introduce favorable lipophilicity. This combination allows for fine-tuning the solubility, permeability, and metabolic profile of a lead compound.

-

Structural Rigidity: The phenyl ring and the rigid cyclopropyl group can help lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

Analytical Characterization

To ensure the identity, purity, and stability of the compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. Key expected signals include the aromatic protons on the benzene ring, the N-H proton of the amide, and the characteristic multiplets of the cyclopropyl ring protons. The boronic acid protons (B(OH)₂) may appear as a broad singlet.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would be expected to show the [M+H]⁺ or [M-H]⁻ ion, confirming the mass of 205.02.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase column with a water/acetonitrile gradient is a typical starting point. Purity should ideally be >97% for use in sensitive synthetic applications.

Safe Handling and Storage

Proper handling and storage are essential to maintain the quality and integrity of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] This prevents potential degradation through oxidation or dehydration, which can lead to the formation of boroxines (cyclic anhydrides).

-

Handling: As with all chemical reagents, handling should occur in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The compound is classified as a warning-level hazard, with potential for oral toxicity and irritation to the skin, eyes, and respiratory system.[8]

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure and predictable reactivity in robust reactions like the Suzuki-Miyaura coupling make it an invaluable asset for the synthesis of complex, novel drug candidates. The embedded cyclopropylamide functionality provides a powerful lever for modulating key drug-like properties. By understanding its synthesis, properties, and applications as detailed in this guide, researchers can effectively harness its potential to accelerate the discovery and development of next-generation therapeutics.

References

-

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 . PubChem, National Library of Medicine. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

(4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412 . PubChem, National Library of Medicine. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis . Pharmaffiliates. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central, National Library of Medicine. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

-

(4-Carbamoylphenyl)boronic acid . PubMed Central, National Library of Medicine. [Link]

-

Design and discovery of boronic acid drugs . PubMed, National Library of Medicine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 860173-33-7|(4-(Cyclopropylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

Introduction: The Critical Role of Solubility for a Modern Medicinal Chemistry Building Block

An In-depth Technical Guide to the Solubility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid moiety and a cyclopropyl amide group. Boronic acids are recognized as privileged structures in medicinal chemistry, serving as key intermediates in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right.[1][2] The incorporation of the cyclopropylcarbamoyl group can influence molecular conformation, metabolic stability, and target engagement through specific hydrogen bonding interactions. As with any compound destined for pharmaceutical development, understanding its fundamental physicochemical properties is non-negotiable. Among these, aqueous and organic solubility stands as a cornerstone property that dictates everything from reaction efficiency and purification strategies to formulation development and ultimate bioavailability.[3]

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. While specific quantitative solubility data for this molecule is not extensively published, this guide will synthesize established principles from the broader class of arylboronic acids to provide a robust framework for its study. We will delve into the inherent challenges of measuring boronic acid solubility, provide a detailed experimental protocol for its accurate determination, and discuss the anticipated solubility profile in various solvent systems, grounding our insights in authoritative literature.

The Unique Challenge: Boroxine Formation and its Impact on Solubility Measurement

A primary challenge in determining the solubility of arylboronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the phenyl ring.[6]

Caption: Boronic Acid-Boroxine Equilibrium.

The formation of the less soluble boroxine trimer means that standard equilibrium solubility experiments can yield inconsistent and difficult-to-interpret results.[4][6] Therefore, experimental protocols must be designed to account for this behavior to ensure the generation of reliable and reproducible data.

Physicochemical Profile

A summary of the key computed and known properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid provides a foundation for understanding its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BNO₃ | PubChem[7] |

| Molecular Weight | 205.02 g/mol | PubChem[7] |

| IUPAC Name | [4-(cyclopropylcarbamoyl)phenyl]boronic acid | PubChem[7] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| CAS Number | 860173-33-7, 515140-26-8 | PubChem[7] |

| Storage Temperature | 2-8°C, Inert Atmosphere | Sigma-Aldrich[8] |

Anticipated Solubility Characteristics: An Expert Assessment

Based on extensive studies of phenylboronic acid and its substituted analogs, we can project a qualitative solubility profile for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. The presence of both a hydrogen-bond-donating/accepting amide group and a polar boronic acid function suggests a nuanced behavior.

-

Ethers and Ketones (e.g., Dipropyl Ether, Acetone, 3-Pentanone): Phenylboronic acid generally exhibits high solubility in these solvents.[4][5] The ether and ketone functionalities can effectively solvate the boronic acid group. It is anticipated that (4-(Cyclopropylcarbamoyl)phenyl)boronic acid will also show good solubility in these solvent classes.

-

Chlorinated Solvents (e.g., Chloroform): Moderate solubility is typically observed for phenylboronic acids in solvents like chloroform.[4][5]

-

Hydrocarbons (e.g., Methylcyclohexane, Heptane): Very low solubility is expected in nonpolar hydrocarbon solvents. This property is often exploited during synthesis for the removal of organic impurities.[4]

-

Aqueous Media: The solubility of arylboronic acids in water is generally low and highly dependent on pH.[4] The amide group in the target molecule may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid, but it is still expected to be limited. The addition of polyols like mannitol has been shown to increase the aqueous solubility of some boronic acids by forming more soluble boronate esters and lowering the apparent pKa.[9]

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of alcohols to form hydrogen bonds with both the boronic acid and amide groups. However, it is important to note that boronic acids can undergo esterification with alcohols, which would alter the nature of the dissolved species.

Protocol: Thermodynamic Solubility Determination by the Dynamic Method

To overcome the challenges of boroxine formation, a dynamic (polythermal) method is highly recommended. This method involves measuring the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

I. Principle

A suspension of the compound in a solvent is slowly heated with vigorous stirring. The dissolution temperature is identified as the point where the solution becomes clear, detected by an increase in light transmission. Repeating this for multiple concentrations allows for the construction of a solubility curve (solubility vs. temperature).

II. Materials and Equipment

-

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (ensure purity is characterized)

-

High-purity solvents (e.g., HPLC grade)

-

Analytical balance (±0.01 mg)

-

Controlled temperature bath with a precise temperature ramp function (e.g., cryostat)

-

Glass vials with magnetic stir bars

-

Digital temperature probe

-

Luminance probe or turbidity sensor

-

Data logger for temperature and light transmission

III. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid into a glass vial.

-

Using a calibrated pipette or by weight, add a precise amount of the desired solvent to the vial to create a suspension of known mole fraction or concentration.

-

Add a magnetic stir bar and securely seal the vial.

-

Rationale: Precise knowledge of the composition (solute/solvent ratio) is fundamental to constructing the solubility curve.

-

-

Solubility Measurement:

-

Place the sealed vial into the temperature-controlled bath.

-

Position the temperature probe and the luminance/turbidity sensor in the bath adjacent to the sample vial.

-

Begin vigorous stirring to ensure the suspension is homogeneous.

-

Set the instrument to a slow, controlled heating ramp (e.g., 0.1-0.2 °C/min).

-

Rationale: A slow heating rate is crucial to maintain thermal equilibrium and accurately pinpoint the dissolution temperature. Fast heating can lead to an overestimation of the solubility temperature.

-

-

Data Acquisition:

-

Continuously record the temperature and the output from the light transmission sensor.

-

The dissolution temperature (T_clear) is the point at which the last solid particles disappear, corresponding to a sharp, stable increase in light transmission.

-

Rationale: Automated data logging provides an objective and precise determination of the dissolution point, removing subjective visual error.

-

-

Data Analysis:

-

Repeat steps 1-3 for a series of different concentrations in the same solvent.

-

Plot the dissolution temperature (°C or K) against the mole fraction (x₁) of the solute.

-

The resulting plot is the solubility curve for the compound in that specific solvent.

-

IV. Workflow Visualization

The following diagram illustrates the logical flow of the dynamic solubility determination protocol.

Caption: Workflow for Dynamic Solubility Determination.

Considerations for Analytical Quantification

While the dynamic method does not require quantification of the supernatant, other methods like the shake-flask method do. If HPLC is used for quantification, special care must be taken due to the reactivity of the boronic acid group. Aryl pinacolboronate esters, related compounds, are known to be susceptible to hydrolysis back to the boronic acid under typical reversed-phase HPLC conditions.[10] To ensure accurate analysis, consider using aprotic and non-aqueous diluents for sample preparation and exploring HPLC methods with highly basic mobile phases to stabilize the compound during analysis.[10]

Conclusion

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a compound of significant interest for drug discovery. While direct, quantitative solubility data is sparse, a comprehensive understanding can be built upon the well-documented behavior of related arylboronic acids. The primary experimental challenge lies in the compound's equilibrium with its less-soluble boroxine form. By employing a robust, dynamic experimental method as detailed in this guide, researchers can generate the reliable solubility data essential for optimizing synthetic routes, developing effective purification strategies, and enabling successful formulation for preclinical and clinical evaluation. This foundational knowledge is a critical enabler for advancing promising boronic acid-containing candidates through the drug development pipeline.

References

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4847–4854. [Link]

-

Domańska, U., & Sporzyński, A. (2021). Solubility of 3-(Trifluoromethyl)phenylboronic Acid and Its Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 66(3), 1438–1446. [Link]

-

Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021113118. [Link]

-

Iacocca, R. G., & Topp, E. M. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Chetwyn, N. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-214. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Chem-Impex International. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. [Link]

-

Valdés-García, J., et al. (2008). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1273. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

Al-Hilal, T. A., & Al-Mowaina, S. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423. [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

- 1. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, valued for its role in forming stable covalent bonds, particularly in the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic and analytical techniques required for the unambiguous identification and characterization of this compound. We present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the rationale behind the experimental methodologies and data interpretation, ensuring scientific rigor and reproducibility.

Introduction: The Significance of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid, with the chemical formula C₁₀H₁₂BNO₃ and a molecular weight of 205.02 g/mol , belongs to the versatile class of phenylboronic acids.[1] These compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. The presence of the cyclopropylcarbamoyl moiety introduces specific steric and electronic properties, making it a valuable synthon for creating complex molecular architectures with potential applications in drug discovery, particularly in the design of enzyme inhibitors and probes.

The boronic acid functional group is of particular interest due to its ability to form reversible covalent bonds with diols, a characteristic leveraged in the development of sensors and drug delivery systems targeting glycoproteins and other carbohydrate-rich structures. Given its pivotal role in these advanced applications, the unequivocal confirmation of its structure and purity is paramount. This guide provides the foundational spectroscopic data and analytical protocols to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, we can map out the connectivity of atoms within (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | s | 1H | -NH- |

| ~8.20 | s (broad) | 2H | -B(OH)₂ |

| ~7.95 | d, J = 8.0 Hz | 2H | Ar-H (ortho to -C(O)NH-) |

| ~7.85 | d, J = 8.0 Hz | 2H | Ar-H (ortho to -B(OH)₂) |

| ~2.85 | m | 1H | Cyclopropyl-CH |

| ~0.70 | m | 2H | Cyclopropyl-CH₂ |

| ~0.55 | m | 2H | Cyclopropyl-CH₂ |

Note: Predicted data is based on the analysis of similar structures and established chemical shift principles. Actual experimental values may vary slightly.

Expert Interpretation:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing carbamoyl group will be deshielded and appear at a lower field (~7.95 ppm) compared to the protons ortho to the boronic acid group (~7.85 ppm).

-

Amide Proton: The amide proton (-NH-) is expected to be a broad singlet at a downfield chemical shift (~8.70 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration and solvent. They are expected to appear as a broad singlet around 8.20 ppm in DMSO-d₆.

-

Cyclopropyl Protons: The cyclopropyl protons will exhibit complex multiplets in the upfield region of the spectrum. The methine proton (-CH-) will be a multiplet around 2.85 ppm, while the methylene protons (-CH₂-) will appear as two distinct multiplets around 0.70 and 0.55 ppm due to their diastereotopic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | -C=O (Amide) |

| ~137.0 | Ar-C (para to -B(OH)₂) |

| ~134.5 | Ar-C (ipso to -B(OH)₂) |

| ~129.0 | Ar-CH (ortho to -B(OH)₂) |

| ~127.5 | Ar-CH (ortho to -C(O)NH-) |

| ~30.0 | Cyclopropyl-CH |

| ~6.0 | Cyclopropyl-CH₂ |

Note: Predicted data is based on the analysis of similar structures and established chemical shift principles. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.

Expert Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~166.5 ppm).

-

Aromatic Carbons: The aromatic carbons will appear in the range of ~127-137 ppm. The ipso-carbon attached to the boronic acid group is often broad and may be difficult to observe.

-

Cyclopropyl Carbons: The cyclopropyl carbons will be in the upfield region, with the methine carbon appearing around 30.0 ppm and the methylene carbons at approximately 6.0 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 (broad) | Strong | O-H stretch (boronic acid) and N-H stretch (amide) |

| ~3100-3000 | Medium | C-H stretch (aromatic and cyclopropyl) |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1550 | Medium | N-H bend (Amide II band) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Note: Predicted data based on characteristic group frequencies.

Expert Interpretation:

-

O-H and N-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H stretching vibrations of the boronic acid and the N-H stretching of the amide group.

-

C=O Stretching: A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl group of the secondary amide (Amide I band).

-

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

-

B-O Stretching: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

-

Aromatic C-H Bending: A strong band around 850 cm⁻¹ suggests a 1,4- (para) disubstituted benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

| m/z (amu) | Interpretation |

| 205.09 | [M]⁺, Molecular ion (for C₁₀H₁₂¹¹BNO₃) |

| 187.08 | [M - H₂O]⁺, Loss of water from the boronic acid |

| 162.08 | [M - C₃H₅]⁺, Loss of the cyclopropyl group |

| 146.05 | [M - C₃H₅NCO]⁺, Loss of cyclopropyl isocyanate |

| 120.04 | [C₇H₄BO]⁺, Fragment corresponding to the phenylboronic acid moiety |

Note: Predicted data for electron ionization (EI) or electrospray ionization (ESI). The isotopic pattern of boron (¹⁰B and ¹¹B) should be considered in high-resolution mass spectrometry.

Expert Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (205.09 for the major ¹¹B isotope).

-

Fragmentation Pattern: Common fragmentation pathways for boronic acids include the loss of water. The amide linkage can also cleave, leading to fragments corresponding to the acylium ion and the cyclopropylamine radical cation. Cleavage of the cyclopropyl group is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Workflow and Data Integration

The characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a multi-step process that involves the integration of data from various analytical techniques.

Caption: Workflow for the characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Conclusion

The comprehensive spectroscopic and analytical characterization of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is essential for its effective application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles of data interpretation and standardized experimental protocols. By adhering to these methodologies, researchers can ensure the identity, purity, and structural integrity of this important chemical building block, thereby upholding the principles of scientific rigor and reproducibility in their work.

References

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]

Sources

Introduction: Deconstructing the Query Compound and its Clinical Analogue

An In-Depth Technical Guide to the Mechanism of Action of Phenylboronic Acid Derivatives in Metabolic Disease, Focusing on the Clinically Validated Target of Thyroid Hormone Receptor-β

Executive Summary

While specific mechanistic data for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid is not extensively available in public-access literature, its structural class, phenylboronic acids, are of significant interest in medicinal chemistry. This guide provides an in-depth analysis of a closely related therapeutic area where a similar chemical scaffold has led to a clinically-approved drug, Resmetirom (MGL-3196). Resmetirom, while not a boronic acid itself, shares a substituted phenyl amide core and its development provides a powerful case study in targeting metabolic diseases. This guide will therefore focus on the well-elucidated mechanism of action of Resmetirom as a selective Thyroid Hormone Receptor-β (THR-β) agonist, a validated target for non-alcoholic steatohepatitis (NASH), and will also discuss the general mechanistic principles of boronic acids as enzyme inhibitors, a potential, albeit unconfirmed, role for the queried compound.

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group and a cyclopropylcarbamoyl group. Boronic acids are known to act as Lewis acids, capable of forming reversible covalent complexes with nucleophiles, which makes them effective inhibitors of various enzymes, particularly serine proteases.[1]

However, the broader therapeutic landscape for metabolic liver disease has been defined by a different mechanism. The drug Resmetirom (MGL-3196) is a liver-directed, orally active molecule designed to treat NASH.[2] Its mechanism is not enzyme inhibition, but highly specific agonism of a nuclear hormone receptor. Given the structural similarities in the substituted phenyl core and the profound clinical validation of its target, this guide will use Resmetirom as the primary framework for discussing a state-of-the-art mechanism of action in metabolic disease.

The Thyroid Hormone Receptor (THR) Signaling Axis: The Importance of β-Selectivity

Thyroid hormones are master regulators of metabolism, with their effects mediated by two primary receptor isoforms: THR-α and THR-β.[3]

-

THR-α: Widely expressed, its activation is associated with systemic thyroid effects, including increased heart rate and effects on bone metabolism. Non-selective thyroid hormone analogues have been linked to cardiac and bone toxicities.[3]

-

THR-β: Predominantly expressed in the liver, its activation is linked to beneficial metabolic effects, including the regulation of cholesterol and triglyceride metabolism.[3]

The central challenge in developing thyromimetics has been to harness the metabolic benefits of THR-β activation while avoiding the deleterious systemic effects of THR-α activation. Resmetirom was specifically designed as a THR-β selective agonist, with a 28-fold greater selectivity for THR-β over THR-α, ensuring its primary action is localized to the liver.[2][3]

Core Mechanism of Action: Selective THR-β Agonism in the Liver

Resmetirom's therapeutic effect is driven by its binding to and activation of THR-β within hepatocytes. This initiates a cascade of gene expression changes that collectively improve liver health and reduce the hallmarks of NASH.

The key downstream effects include:

-

Increased Mitochondrial Fatty Acid Oxidation: Activation of THR-β stimulates the machinery for β-oxidation, the process by which fatty acids are broken down in mitochondria to produce energy. This helps to reduce the excess intra-hepatic lipids (steatosis) that are a primary feature of NASH.[2][3]

-

Reduced De Novo Lipogenesis (DNL): Resmetirom suppresses the expression of key lipogenic genes, such as sterol regulatory element-binding protein-1 (SREBP-1), which reduces the liver's own production of new fatty acids.[3]

-

Enhanced Cholesterol Metabolism: It increases the expression of the enzyme CYP7A1, the rate-limiting step in the conversion of cholesterol to bile acids, which is a primary route for cholesterol disposal.[3]

These pleiotropic effects lead to a significant reduction in liver fat content, which is a central driver of NASH progression.[4]

Caption: Signaling pathway of Resmetirom as a selective THR-β agonist in hepatocytes.

Pharmacological Effects & Clinical Data

The molecular mechanism of Resmetirom translates into statistically significant clinical improvements for patients with NASH. Phase 2 and 3 clinical trials have demonstrated its efficacy across multiple endpoints.[4][5]

| Clinical Endpoint | Resmetirom Effect | Significance | Reference |

| Hepatic Fat Content | Significant reduction as measured by MRI-PDFF (e.g., 37% relative reduction vs. 8.9% for placebo at 36 weeks) | Highly statistically significant (p<0.001) | [5] |

| Atherogenic Lipids | Sustained lowering of LDL-C, ApoB, Triglycerides, and Lipoprotein(a) | Statistically significant | [5][6] |

| Liver Enzymes | Reduction and normalization of ALT, AST, and GGT | Statistically significant | [5][6] |

| NASH Resolution | A significantly greater percentage of patients achieved NASH resolution without worsening of fibrosis | Statistically significant (p=0.02) | [5] |

Experimental Workflows for Mechanistic Characterization

Protocol: In Vitro THR-β Selectivity Assay

Objective: To determine the relative potency and selectivity of a test compound for THR-β versus THR-α. This is a critical first step to ensure the compound will have a liver-directed effect and avoid off-target toxicities.

Methodology (Cell-Based Luciferase Reporter Assay):

-

Cell Line Preparation: Use a suitable mammalian cell line (e.g., HEK293) that does not endogenously express THRs.

-

Transient Transfection: Co-transfect cells in parallel plates with two sets of plasmids:

-

Set 1 (THR-β): An expression vector for human THR-β and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

-

Set 2 (THR-α): An expression vector for human THR-α and the same TRE-luciferase reporter plasmid.

-

-

Compound Incubation: After 24 hours, treat the cells with a range of concentrations of the test compound (e.g., Resmetirom) and a known control (e.g., triiodothyronine, T3). Incubate for 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the activation of the THR.

-

Data Analysis: Plot the luminescence signal against the compound concentration for each receptor isoform. Fit the data to a dose-response curve to calculate the EC50 (concentration for 50% maximal activation) for both THR-β and THR-α.

-

Selectivity Calculation: The selectivity ratio is calculated as EC50 (THR-α) / EC50 (THR-β). A higher ratio indicates greater selectivity for THR-β.

Caption: Experimental workflow for determining THR-β selectivity.

Potential Mechanism of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid as an Enzyme Inhibitor

While the THR-β agonist mechanism is validated for a related scaffold, the boronic acid moiety in the user's queried compound suggests a different, classic mechanism of action: enzyme inhibition. Boronic acids are well-documented inhibitors of serine proteases.[7][8]

Hypothetical Mechanism:

-

Target Recognition: The phenyl ring and cyclopropylcarbamoyl group would mediate the initial, non-covalent binding of the inhibitor to the enzyme's active site through hydrophobic and hydrogen-bonding interactions.

-

Covalent Bond Formation: The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site.

-

Tetrahedral Intermediate: This forms a stable, reversible, tetrahedral boronate adduct.[9] This adduct mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation and preventing it from processing its natural substrate.[9]

Potential targets for such a molecule could include enzymes like beta-lactamases (implicated in antibiotic resistance) or various proteases involved in cancer and inflammation.[7][9] This remains a hypothetical mechanism for this specific compound in the absence of direct experimental data.

Conclusion and Future Directions

The development of Resmetirom has established selective THR-β agonism as a clinically validated mechanism of action for treating NASH. It addresses the core pathophysiology of the disease by simultaneously increasing fatty acid metabolism and reducing lipogenesis in the liver. In contrast, the presence of a boronic acid group in "(4-(Cyclopropylcarbamoyl)phenyl)boronic acid" suggests a potential role as a serine enzyme inhibitor. Future research would be required to screen this compound against a panel of relevant enzymes to determine its actual molecular target and validate this hypothesized mechanism. The distinct, yet powerful, mechanisms illustrated by these two related molecules underscore the versatility of the substituted phenyl scaffold in designing targeted therapies for a range of diseases.

References

-

Title: Emerging Research on MGL-3196 for the Treatment of Nonalcoholic Steatohepatitis Source: NIH URL: [Link]

-

Title: Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial Source: The Lancet URL: [Link]

-

Title: Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of Resmetirom (MGL-3196) Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: Phase 2 Results for Madrigal's MGL-3196 in Non-Alcoholic Steatohepatitis (NASH) Presented during Presidential Plenary Clinical Session of The Liver Meeting® 2018 Source: Madrigal Pharmaceuticals URL: [Link]

-

Title: Thyromimetics as emerging therapeutic agents for nonalcoholic steatohepatitis: rationale for the development of resmetirom (MGL-3196) Source: Taylor & Francis Online URL: [Link]

-

Title: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 Source: PubChem URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed URL: [Link]

-

Title: Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors Source: PubMed Central URL: [Link]

-

Title: Boronic acid Source: Wikipedia URL: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. natap.org [natap.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase 2 Results for Madrigal’s MGL-3196 in Non-Alcoholic Steatohepatitis (NASH) Presented during Presidential Plenary Clinical Session of The Liver Meeting® 2018 | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]

- 6. Emerging Research on MGL-3196 for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a key synthetic intermediate that has garnered significant interest within the medicinal chemistry community. Its unique structural features, combining a reactive boronic acid moiety with a cyclopropylcarbamoylphenyl scaffold, position it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its primary application in the construction of diverse compound libraries via palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the strategic utilization of this reagent in drug discovery programs, supported by technical insights and detailed experimental workflows.

Introduction: The Strategic Value of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules in drug discovery pipelines.[3] The title compound, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, embodies these desirable characteristics and offers a specific structural motif—the N-cyclopropyl benzamide—that is prevalent in a variety of biologically active compounds. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule, thereby favorably influencing its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | [4-(cyclopropylcarbamoyl)phenyl]boronic acid | [4] |

| CAS Number | 860173-33-7 | [4] |

| Molecular Formula | C₁₀H₁₂BNO₃ | [4] |

| Molecular Weight | 205.02 g/mol | [4] |

| Appearance | Solid | - |

| Storage | Inert atmosphere, 2-8°C | - |

Handling and Storage: (4-(Cyclopropylcarbamoyl)phenyl)boronic acid should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Boronic acids are known to undergo dehydration to form boroxines, which can affect their reactivity in subsequent coupling reactions.

Synthesis of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid and its Pinacol Ester Derivative

The synthesis of arylboronic acids can be achieved through various methods. A common and effective approach involves the palladium-catalyzed borylation of an aryl halide. The following section outlines a detailed protocol for the synthesis of the pinacol ester of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid, a stable and commonly used precursor, followed by hydrolysis to the free boronic acid.

Synthesis of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This two-step procedure starts from the commercially available 4-bromobenzoic acid.

Step 1: Synthesis of 4-bromo-N-cyclopropylbenzamide

Protocol:

-

To a solution of 4-bromobenzoic acid (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of N,N-dimethylformamide (DMF).

-

Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting acid chloride is redissolved in DCM and added dropwise to a solution of cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromo-N-cyclopropylbenzamide.

Step 2: Palladium-Catalyzed Borylation

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel synthetic compound, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. While direct biological studies on this specific molecule are not yet prevalent in published literature, its structural features—namely the phenylboronic acid motif—place it within a class of compounds renowned for their interactions with key enzymatic targets in pathophysiology. Drawing upon extensive research into structurally related boronic acids, this document synthesizes current knowledge to hypothesize and detail the most probable biological targets. We will explore the mechanistic basis for inhibition, propose robust experimental workflows for target validation, and provide field-proven insights for researchers in drug discovery and development. The primary hypothesized targets include serine proteases, the 26S proteasome, and zinc-dependent histone deacetylases (HDACs).

Introduction: The Boronic Acid Moiety as a Privileged Scaffold in Drug Discovery

Boronic acids and their derivatives have emerged from the realm of synthetic chemistry to become a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties, particularly the electrophilic nature of the boron atom, allow for the formation of reversible covalent bonds with nucleophilic residues in the active sites of various enzymes.[3][4] This ability to act as a transition-state analog has led to the development of highly potent and selective inhibitors for enzyme families that are central to numerous disease processes. The approval of drugs such as Bortezomib, a proteasome inhibitor for multiple myeloma, has validated the therapeutic utility of this chemical class and spurred further investigation into new derivatives.[2][5]